molecular formula C16H18N2O5 B11693302 2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide

2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide

Cat. No.: B11693302
M. Wt: 318.32 g/mol
InChI Key: LLKVLXRUADQOAD-RQZCQDPDSA-N
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Description

2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, in particular, is characterized by the presence of a furan ring, a methyl group, and a trimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the furan ring and the trimethoxyphenyl group allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
  • N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

Compared to similar compounds, 2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is unique due to the specific arrangement of its functional groups. The trimethoxyphenyl group provides additional sites for chemical modification, enhancing its potential for diverse biological activities. Additionally, the furan ring contributes to its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

2-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C16H18N2O5/c1-10-12(5-6-23-10)16(19)18-17-9-11-7-14(21-3)15(22-4)8-13(11)20-2/h5-9H,1-4H3,(H,18,19)/b17-9+

InChI Key

LLKVLXRUADQOAD-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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